molecular formula C17H15N3O3 B12918512 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one

6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one

Katalognummer: B12918512
Molekulargewicht: 309.32 g/mol
InChI-Schlüssel: ITZIVKKUULXAGY-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of 6,7-dimethoxyquinazolin-4(3H)-one with a pyridine derivative in the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways that are modulated by the compound, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds containing the pyridine ring with various functional groups.

Uniqueness

6,7-Dimethoxy-2-(2-(pyridin-3-yl)vinyl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C17H15N3O3

Molekulargewicht

309.32 g/mol

IUPAC-Name

6,7-dimethoxy-2-[(E)-2-pyridin-3-ylethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H15N3O3/c1-22-14-8-12-13(9-15(14)23-2)19-16(20-17(12)21)6-5-11-4-3-7-18-10-11/h3-10H,1-2H3,(H,19,20,21)/b6-5+

InChI-Schlüssel

ITZIVKKUULXAGY-AATRIKPKSA-N

Isomerische SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CN=CC=C3)OC

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C=CC3=CN=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.